molecular formula C32H26F2N4O6 B4809022 4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE

4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE

Cat. No.: B4809022
M. Wt: 600.6 g/mol
InChI Key: MXOPVZZZFFYMDM-UHFFFAOYSA-N
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Description

4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE is a complex organic compound characterized by the presence of multiple fluorine and nitro groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE typically involves multi-step organic reactions. The initial steps often include the nitration of fluorobenzene derivatives to introduce nitro groups, followed by amide bond formation through reactions with amines. The cyclohexyl group is introduced via cyclization reactions, and the final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium catalysts for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups in place of the fluorine atoms .

Scientific Research Applications

4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound’s nitro and fluorine groups play a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE is unique due to its combination of multiple fluorine and nitro groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high specificity and stability .

Properties

IUPAC Name

4-fluoro-N-[4-[4-[4-[(4-fluoro-3-nitrobenzoyl)amino]phenyl]cyclohexyl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26F2N4O6/c33-27-15-9-23(17-29(27)37(41)42)31(39)35-25-11-5-21(6-12-25)19-1-2-20(4-3-19)22-7-13-26(14-8-22)36-32(40)24-10-16-28(34)30(18-24)38(43)44/h5-20H,1-4H2,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOPVZZZFFYMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26F2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE
Reactant of Route 3
4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE

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